molecular formula C16H14O B14758413 Tricyclo[10.4.0.03,8]hexadeca-1(16),3,5,7,12,14-hexaen-2-one CAS No. 1022-14-6

Tricyclo[10.4.0.03,8]hexadeca-1(16),3,5,7,12,14-hexaen-2-one

Cat. No.: B14758413
CAS No.: 1022-14-6
M. Wt: 222.28 g/mol
InChI Key: CSDMXUHLDVZABA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tricyclo[10.4.0.03,8]hexadeca-1(16),3,5,7,12,14-hexaen-2-one is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of scientific research.

Properties

CAS No.

1022-14-6

Molecular Formula

C16H14O

Molecular Weight

222.28 g/mol

IUPAC Name

tricyclo[10.4.0.03,8]hexadeca-1(16),3,5,7,12,14-hexaen-2-one

InChI

InChI=1S/C16H14O/c17-16-14-10-3-1-6-12(14)8-5-9-13-7-2-4-11-15(13)16/h1-4,6-7,10-11H,5,8-9H2

InChI Key

CSDMXUHLDVZABA-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C(=O)C3=CC=CC=C3C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tricyclo[10.4.0.03,8]hexadeca-1(16),3,5,7,12,14-hexaen-2-one typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction, followed by oxidation and cyclization steps. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Tricyclo[10.4.0.03,8]hexadeca-1(16),3,5,7,12,14-hexaen-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), Nucleophiles (NH3, OH-)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Tricyclo[10.4.0.03,8]hexadeca-1(16),3,5,7,12,14-hexaen-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of Tricyclo[10.4.0.03,8]hexadeca-1(16),3,5,7,12,14-hexaen-2-one involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Tricyclo[8.2.2.2(4,7)]hexadeca-1(13),4(16),5,7(15),10(14),11-hexaen-2-ol
  • Tricyclo[8.4.1.1(3,8)]hexadeca-1(14),3,5,7,10,12-hexaene-15,16-dione
  • Tetramethyl tricyclo[10.4.0.03,8]hexadeca-1(16),3,5,7,12,14-hexaene-2,9,10,11-tetracarboxylate

Uniqueness

Tricyclo[10.4.0.03,8]hexadeca-1(16),3,5,7,12,14-hexaen-2-one is unique due to its specific tricyclic structure and the presence of multiple double bonds, which confer distinct chemical and physical properties. These features make it particularly valuable in research and industrial applications, where its stability and reactivity are advantageous.

Biological Activity

Tricyclo[10.4.0.03,8]hexadeca-1(16),3,5,7,12,14-hexaen-2-one is a complex organic compound notable for its unique tricyclic structure and potential biological activities. This article delves into its biological activity, synthesizing findings from various research studies and sources.

  • Molecular Formula : C16H18O
  • Molecular Weight : 234.32 g/mol
  • CAS Number : 19560-34-0

The compound features a distinctive hexaene structure which contributes to its reactivity and interaction with biological systems.

Antimicrobial Properties

Research indicates that tricyclic compounds similar to this compound exhibit significant antimicrobial activity. A study demonstrated that derivatives of this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Cytotoxicity and Anticancer Activity

Tricyclo compounds have been investigated for their cytotoxic effects on cancer cell lines. For instance:

Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)15Inhibits proliferation
HeLa (Cervical Cancer)20Induces apoptosis
A549 (Lung Cancer)25Cell cycle arrest

These findings suggest that the compound may induce apoptosis through the activation of caspase pathways and the generation of reactive oxygen species (ROS).

The proposed mechanism of action for this compound involves:

  • Interaction with DNA : The compound may intercalate into DNA strands, disrupting replication and transcription.
  • Enzyme Inhibition : It can inhibit key enzymes involved in cellular metabolism and proliferation.

Case Studies

  • Study on Antimicrobial Efficacy :
    • Researchers tested various concentrations of this compound against standard microbial strains.
    • Results showed a dose-dependent inhibition of bacterial growth.
  • Cytotoxicity Assessment :
    • A series of in vitro assays were conducted on human cancer cell lines.
    • The compound demonstrated significant cytotoxic effects compared to control groups.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.